

In-Depth Technical Guide: Physicochemical Properties of 6-Methoxy-7-nitro-1-indanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

Cat. No.: B180080

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-7-nitro-1-indanone is a substituted indanone derivative. The indanone scaffold is a core structural motif found in various biologically active compounds and natural products. The presence of both a methoxy and a nitro group on the aromatic ring of the indanone core suggests the potential for unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of **6-Methoxy-7-nitro-1-indanone**, along with detailed experimental protocols for its synthesis and analysis, to support further research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Methoxy-7-nitro-1-indanone** is presented below. It is important to note that while some data is available from chemical suppliers, experimental data for properties such as solubility and pKa are not readily available in the peer-reviewed literature.

Table 1: General and Physicochemical Properties of **6-Methoxy-7-nitro-1-indanone**

Property	Value	Source
IUPAC Name	6-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-one	[1]
Synonyms	6-Methoxy-7-nitroindan-1-one	[1]
CAS Number	196597-96-3	[2] [3]
Molecular Formula	C ₁₀ H ₉ NO ₄	[2] [3]
Molecular Weight	207.18 g/mol	[2] [3]
Appearance	Solid	[3]
Melting Point	157-161 °C	[3]
Boiling Point	397.7 °C (Predicted)	[2]
Solubility	Data not available. Predicted to be soluble in polar organic solvents like DMSO and DMF.	
pKa	Data not available.	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Methoxy-7-nitro-1-indanone** is not explicitly published, a plausible synthetic route can be devised based on established methods for the synthesis of related indanone derivatives. The most common and effective method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.

Proposed Synthesis of 6-Methoxy-7-nitro-1-indanone

The synthesis of **6-Methoxy-7-nitro-1-indanone** can be envisioned as a two-step process starting from 3-(4-methoxyphenyl)propanoic acid. The first step involves the nitration of the aromatic ring, followed by an intramolecular Friedel-Crafts acylation to form the indanone ring.

Step 1: Nitration of 3-(4-methoxyphenyl)propanoic acid

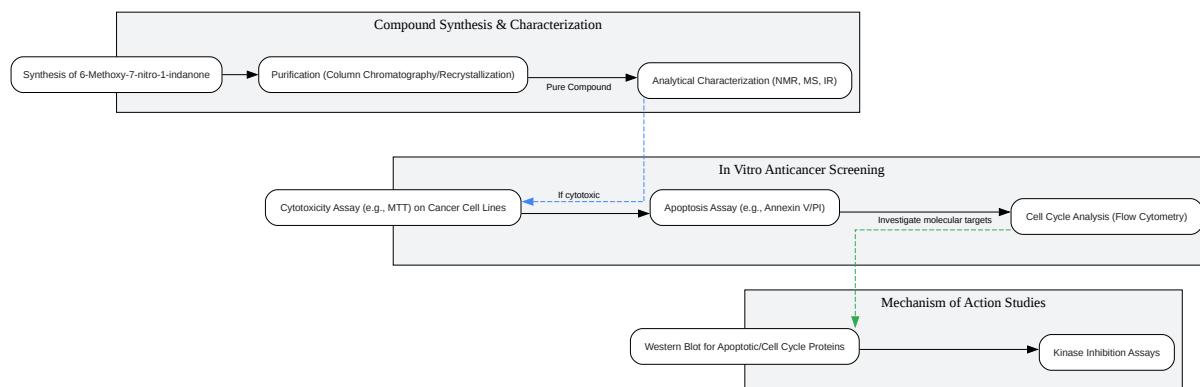
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in concentrated sulfuric acid at 0 °C.
- Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
- Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid, 3-(4-methoxy-3-nitrophenyl)propanoic acid, is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Intramolecular Friedel-Crafts Acylation

- Acid Chloride Formation: To a solution of 3-(4-methoxy-3-nitrophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride.
- Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. Add a Lewis acid catalyst, such as aluminum chloride ($AlCl_3$) (1.1-1.5 equivalents), portion-wise.
- Reaction Monitoring: Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
- Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, **6-Methoxy-7-nitro-1-indanone**, can be purified by column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent such as ethanol.

Analytical Characterization


The synthesized **6-Methoxy-7-nitro-1-indanone** should be characterized by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the indanone ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.
 - ^{13}C NMR: The spectrum should display signals for all ten carbon atoms, including the carbonyl carbon of the ketone, the aromatic carbons, the methoxy carbon, and the two aliphatic carbons.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.18 g/mol). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the carbonyl group ($\text{C}=\text{O}$) of the ketone (around $1700\text{-}1720\text{ cm}^{-1}$), the nitro group (NO_2) (asymmetric and symmetric stretching bands around $1520\text{-}1560\text{ cm}^{-1}$ and $1345\text{-}1385\text{ cm}^{-1}$, respectively), and the C-O stretching of the methoxy group.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by **6-Methoxy-7-nitro-1-indanone**. However, the broader class of indanone derivatives has been investigated for various pharmacological activities. For instance, certain indanone derivatives have shown potential as anticancer and neuroprotective agents.^{[4][5]} The presence of a nitro group, a common pharmacophore in medicinal chemistry, may confer cytotoxic or other biological activities. For example, some nitro-containing compounds have been shown to exert anticancer effects.^{[6][7]}

Given the lack of specific data for **6-Methoxy-7-nitro-1-indanone**, a hypothetical workflow for its initial biological screening is presented below. This workflow outlines a general approach to investigate its potential anticancer properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. bocsci.com [bocsci.com]
- 3. 6-甲氧基-7-硝基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onlinejbs.com [onlinejbs.com]
- 7. Antioral Cancer Effects by the Nitrated [6,6,6]Tricycles Compound (SK1) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 6-Methoxy-7-nitro-1-indanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180080#physicochemical-properties-of-6-methoxy-7-nitro-1-indanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

